Hydrogen disulfate

Electrochemistry Green Chemistry Industrial Oxidant Production

Peroxydisulfuric acid (H₂S₂O₈), also known as Marshall's acid , is an inorganic peroxoacid characterized by a peroxide bridge (-O-O-) linking two –SO₃H groups. It presents as a colorless, hygroscopic crystalline solid that decomposes at 65 °C.

Molecular Formula HO7S2-
Molecular Weight 177.14 g/mol
CAS No. 33669-58-8
Cat. No. B14684331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogen disulfate
CAS33669-58-8
Molecular FormulaHO7S2-
Molecular Weight177.14 g/mol
Structural Identifiers
SMILESOS(=O)(=O)OS(=O)(=O)[O-]
InChIInChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-1
InChIKeyVFNGKCDDZUSWLR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peroxydisulfuric Acid (H₂S₂O₈) CAS 33669-58-8: Technical Procurement & Scientific Selection Guide


Peroxydisulfuric acid (H₂S₂O₈), also known as Marshall's acid [1], is an inorganic peroxoacid characterized by a peroxide bridge (-O-O-) linking two –SO₃H groups [2]. It presents as a colorless, hygroscopic crystalline solid that decomposes at 65 °C [3]. This compound is a potent oxidizing agent and serves as the critical precursor for a range of industrially vital persulfate salts, including ammonium, potassium, and sodium persulfates [4].

Why Peroxydisulfuric Acid (H₂S₂O₈) CAS 33669-58-8 Cannot Be Directly Substituted with In-Class Analogs


While peroxydisulfuric acid (H₂S₂O₈) is the parent acid of the widely used persulfate salts, it cannot be interchanged with them without fundamentally altering process outcomes. The free acid form is inherently unstable and hydrolyzes readily to produce hydrogen peroxide and sulfuric acid, offering a distinct, transient oxidative environment . In contrast, its persulfate salts (e.g., potassium, sodium, ammonium) are far more stable as solids and act as radical initiators upon thermal or chemical activation [1]. This fundamental difference in stability and activation mechanism dictates their specific, non-interchangeable roles in applications ranging from polymerization initiation to selective leaching [2].

Peroxydisulfuric Acid (H₂S₂O₈) CAS 33669-58-8: Quantitative Differentiation Evidence vs. Key Comparators


Electrochemical Synthesis and On-Site Generation Feasibility of Peroxydisulfuric Acid (H₂S₂O₈)

Peroxydisulfuric acid (H₂S₂O₈) can be synthesized electrochemically in a flow electrolyser, achieving high concentrations (≈180 g dm⁻³) with a specific energy consumption of 1.5 Wh g⁻¹ [1]. This offers a pathway to on-site generation, which is a key advantage over the purchase and transport of pre-made, hazardous oxidizing solutions like hydrogen peroxide (H₂O₂) or its precursor salts [2]. The elimination of H₂O₂ transport and storage hazards is a significant operational and safety benefit [3].

Electrochemistry Green Chemistry Industrial Oxidant Production

Peroxydisulfuric Acid (H₂S₂O₈) vs. Ammonium Persulfate: Comparative Oxidation Potentials

The standard reduction potential (E°) for peroxydisulfuric acid (H₂S₂O₈) is reported as 2.01 V vs. NHE [1]. This positions it as a powerful oxidant, although slightly weaker than the peroxymonosulfuric acid (H₂SO₅, Caro's acid, E° = +2.51 V) [2]. In comparison, ammonium persulfate ((NH₄)₂S₂O₈), its common salt, exhibits an oxidation potential of 2.1 V [3], while hydrogen peroxide (H₂O₂) has a potential of 1.8 V [4]. This data quantitatively places H₂S₂O₈ among the strongest oxidants in its class, clarifying its relative driving force for specific redox reactions.

Electrochemistry Oxidation Potential Redox Chemistry

Peroxydisulfuric Acid (H₂S₂O₈) vs. Aqua Regia and H₂SO₄/H₂O₂ for Selective Lithium Extraction from Battery Black Mass

In a comparative study of leaching agents for black mass from spent lithium-ion batteries, peroxydisulfuric acid (H₂S₂O₈) demonstrated a unique and highly selective extraction profile [1]. While aqua regia and a 2 M H₂SO₄ + H₂O₂ mixture achieved near-complete dissolution of transition metals (Ni, Co, Mn), H₂S₂O₈ leaching resulted in only partial dissolution of Ni (≈61%), Co (≈61%), and Mn (≈5%) [2]. Crucially, lithium was fully extracted (≈99.6%) by H₂S₂O₈ [3]. This selectivity is attributed to the extreme oxidizing environment created by H₂S₂O₈, which stabilizes insoluble high-valent transition metal oxides while effectively deintercalating lithium [4].

Hydrometallurgy Lithium-Ion Battery Recycling Selective Leaching

pH-Dependent Stability of Peroxydisulfuric Acid (H₂S₂O₈) vs. Its Persulfate Salts

The stability of peroxydisulfuric acid (H₂S₂O₈) in solution is highly dependent on pH and temperature, a key differentiator from its more stable salts [1]. Research indicates that a change in pH leads to the decomposition of approximately 95% of the H₂S₂O₈ reagent within one week [2]. In contrast, its persulfate salts (e.g., potassium, sodium, ammonium) are stable solids that can be stored for extended periods under recommended conditions [3]. This inherent instability of the free acid must be a primary consideration for procurement and use.

Chemical Stability Storage Hydrolysis Aqueous Chemistry

Targeted Application Scenarios for Peroxydisulfuric Acid (H₂S₂O₈) CAS 33669-58-8 Based on Evidence


Selective Lithium Recovery from Spent Lithium-Ion Batteries

Leverage peroxydisulfuric acid's unique selectivity to extract >99% of lithium from battery black mass while minimizing co-extraction of transition metals (Ni, Co, Mn) to 5-61% [1]. This simplifies downstream purification and reduces chemical consumption compared to conventional, non-selective leaching methods like aqua regia or H₂SO₄/H₂O₂ [2].

On-Site Generation of a Potent Oxidant for Water Treatment

Implement electrochemical flow cells to generate high-concentration H₂S₂O₈ solutions (≈180 g dm⁻³) on-site [1]. This eliminates the hazards and logistics of transporting and storing bulk H₂O₂ or persulfate salts, providing a safer and more resilient oxidant supply for advanced oxidation processes (AOPs) in industrial wastewater treatment [2].

Controlled Hydrolysis for In-Situ Hydrogen Peroxide Generation

Employ peroxydisulfuric acid as an intermediate for the controlled, in-situ generation of hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄) [1]. This two-step approach (electrochemical generation followed by hydrolysis) is advantageous in integrated processes, such as the proposed three-step battery recycling method, where a precise, local source of H₂O₂ is required without the risks of its external supply [2].

Radical Generation via Thermal or UV Activation in AOPs

Utilize the known thermal (93% decomposition at 60°C) and UV (82% decomposition) activation of H₂S₂O₈ to generate sulfate radicals for the degradation of recalcitrant organic pollutants in wastewater [1]. This provides a tunable method for initiating advanced oxidation processes where the free acid's instability becomes a feature rather than a drawback [2].

Technical Documentation Hub

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